molecular formula C15H11ClN2O B2443036 2-(1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one CAS No. 554404-48-7

2-(1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one

Cat. No. B2443036
CAS RN: 554404-48-7
M. Wt: 270.72
InChI Key: ZSQKWFLSMUVVNC-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one, commonly known as Clonazolam, is a benzodiazepine derivative that has gained attention in recent years due to its potential use in scientific research. Clonazolam is a potent sedative and anxiolytic compound that has been found to have a range of effects on the central nervous system. In

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of benzothiazole derivatives, which are structurally related to the mentioned compound. These studies focus on the development of novel compounds through specific synthesis processes and their subsequent structural elucidation using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, a study detailed the synthesis of a novel Schiff base ligand and its bis(μ-chloro) bridged Cu(II) dimer, highlighting the structural determination and DNA binding aspects through various spectroscopic studies and molecular docking (Guhathakurta et al., 2017).

Photophysical and Physicochemical Investigations

Another aspect of research involves photophysical and physicochemical investigations of benzothiazole derivatives. These studies examine the absorption, emission, stokes shift, transition dipole moments, and fluorescence quantum yield of the synthesized compounds in different solvents, exploring their potential as fluorescent chemosensors for metal ion detection (Khan, 2020).

Molecular Dynamics and Quantum Chemical Studies

Molecular dynamics and quantum chemical studies have also been performed on benzothiazole derivatives to predict their corrosion inhibition performances and investigate the strength of their interactions with metal surfaces. These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to provide insights into the compounds' chemical properties and their potential industrial applications (Kaya et al., 2016).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of benzothiazole derivatives have been explored, with some compounds showing promising activity against a variety of bacterial and fungal strains. This line of research is significant for the development of new therapeutic agents, highlighting the potential biomedical applications of these chemical compounds (Pejchal et al., 2015).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-5-3-4-10(8-11)14(19)9-15-17-12-6-1-2-7-13(12)18-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQKWFLSMUVVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-2-yl)-1-(3-chlorophenyl)ethan-1-one

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